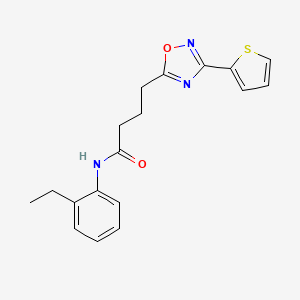
N-(2-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly referred to as ETTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of ETTB is not fully understood. However, it has been proposed that ETTB exerts its biological activity through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ETTB has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
ETTB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. ETTB has also been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. In addition, ETTB has been found to exhibit anticonvulsant activity in animal models of epilepsy.
実験室実験の利点と制限
One of the advantages of ETTB is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. ETTB has also been found to exhibit low toxicity, which is an important consideration for the development of new drugs. However, one of the limitations of ETTB is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on ETTB. One area of research is the identification of the specific signaling pathways and enzymes that are targeted by ETTB. This information could be used to develop more specific and potent therapeutic agents. Another area of research is the optimization of the synthesis method to improve the yield and purity of ETTB. Finally, the in vivo efficacy and toxicity of ETTB need to be further evaluated to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, ETTB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent cytotoxic activity against various cancer cell lines. ETTB has several advantages, including its potent biological activity and low toxicity, but also has limitations, including its limited solubility in water. Future research on ETTB should focus on identifying the specific signaling pathways and enzymes targeted by ETTB, optimizing the synthesis method, and evaluating its in vivo efficacy and toxicity.
合成法
The synthesis of ETTB involves a multistep process that starts with the reaction of 2-ethylphenylhydrazine with ethylacetoacetate to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the thiosemicarbazone, which is subsequently cyclized with phosphorus oxychloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 4-chlorobutyryl chloride to form ETTB.
科学的研究の応用
ETTB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent cytotoxic activity against various cancer cell lines. ETTB has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and epilepsy.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-13-7-3-4-8-14(13)19-16(22)10-5-11-17-20-18(21-23-17)15-9-6-12-24-15/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMZLINIZALLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


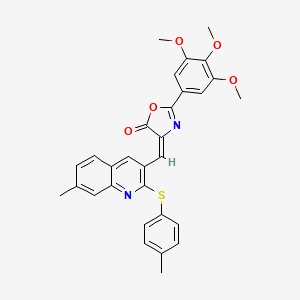
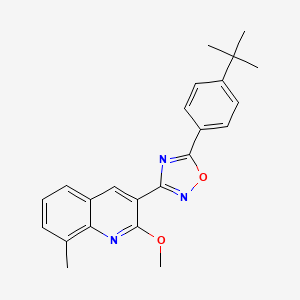
![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)
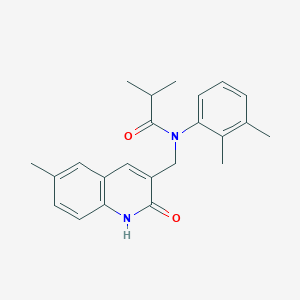



![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

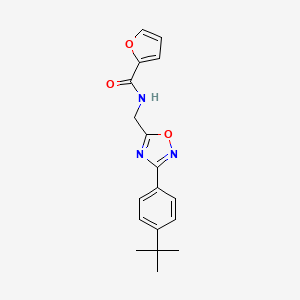
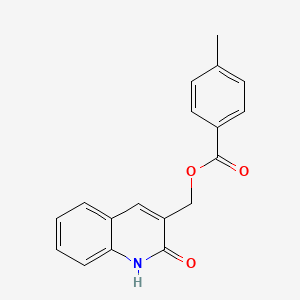
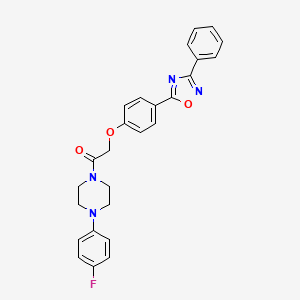
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)